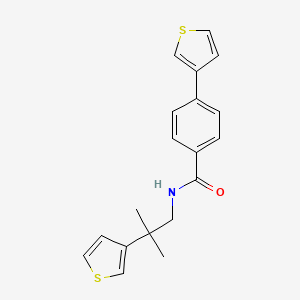

N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(thiophen-3-yl)benzamide

Description

Properties

IUPAC Name |

N-(2-methyl-2-thiophen-3-ylpropyl)-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NOS2/c1-19(2,17-8-10-23-12-17)13-20-18(21)15-5-3-14(4-6-15)16-7-9-22-11-16/h3-12H,13H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBUWNJYBSHWAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C1=CC=C(C=C1)C2=CSC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common approach is the acylation of a thiophene-substituted amine with a benzoyl chloride derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to avoid decomposition of sensitive intermediates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can be scaled up more easily than batch processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(thiophen-3-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated thiophenes or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(thiophen-3-yl)benzamide has been explored for its potential therapeutic applications:

-

Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The compound's IC50 values suggest effective inhibition of cell growth at low concentrations, making it a candidate for further anticancer drug development.

Study Type Cell Line IC50 Value (μM) Anticancer Activity MCF7 <30 Anticancer Activity A549 <30

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various bacterial strains. In comparative studies, it has shown lower minimum inhibitory concentration (MIC) values than conventional antibiotics, indicating strong potential as an antimicrobial agent.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.30 |

The biological mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : It acts as a reversible inhibitor of enzymes related to lipid metabolism and inflammation.

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated potent activity with MIC values significantly lower than those of established antibiotics.

Case Study 2: Anticancer Investigation

In another investigation focusing on its anticancer properties, the compound was tested on MCF7 and A549 cell lines. Results revealed that it significantly induced apoptosis at concentrations lower than 30 μM, suggesting its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(thiophen-3-yl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene rings can engage in π-π interactions with aromatic residues in proteins, while the benzamide moiety can form hydrogen bonds with amino acid side chains.

Comparison with Similar Compounds

Target Compound

- Core : Benzamide.

- Substituents :

- Para position: Thiophen-3-yl.

- N-linked chain: 2-Methyl-2-(thiophen-3-yl)propyl.

Similar Compounds (Table 1)

Key Observations :

Target Compound

Similar Compounds (Table 2)

Key Observations :

- Yields for thiophen-3-yl benzamides range from 48% to 63%, influenced by steric hindrance and reaction complexity .

Physicochemical and Spectroscopic Properties

Target Compound

Similar Compounds (Table 3)

Biological Activity

N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(thiophen-3-yl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 288.42 g/mol. The compound features a benzamide core with two thiophene rings, contributing to its unique chemical properties and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H16N2OS2 |

| Molecular Weight | 288.42 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)(C1=CSC=C1)C(=O)N(C2=CSC=C2)C3=CC=CC=C3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Benzamide Linkage : The reaction of an appropriate thiophene derivative with an amine to form the benzamide bond.

- Introduction of Thiophene Rings : This may require cyclization reactions or substitutions on pre-existing thiophene structures.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Benzamide derivatives are known to modulate enzyme activity by binding at active sites or altering receptor functions, potentially acting as agonists or antagonists . The presence of thiophene rings enhances the compound's ability to interact with proteins through π-π stacking interactions, which can stabilize protein-ligand complexes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anticancer Activity : Preliminary studies have shown that this compound may inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and colon (HT-29) cancer cells . The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Properties : Thiophene-containing compounds have been reported to exhibit significant anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

- Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to elucidate its full spectrum of activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the thiophene rings or the benzamide moiety can significantly influence potency and selectivity against target pathogens. For instance:

- Substituent Variations : Introducing halogen or alkyl groups at specific positions on the thiophene ring has been associated with enhanced biological activity.

Case Studies

- Fungal Inhibition Study : A series of thiophene derivatives, including this compound, were tested against various fungal strains. Results indicated that specific modifications could lead to variations in inhibitory concentrations, suggesting pathways for developing more effective antifungal agents .

- Cancer Cell Line Testing : In vitro experiments demonstrated that this compound exhibited cytotoxic effects on multiple cancer cell lines, leading researchers to explore its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(thiophen-3-yl)benzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via amide coupling using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane, followed by purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 10:1) . For analogous benzamide derivatives, coupling reactions with thiophenyl-substituted amines and benzoyl chlorides under anhydrous conditions yield target compounds. Optimize yields by controlling stoichiometry (e.g., 1.5 eq of reagents) and reaction times (48 hours for complete conversion) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use ¹H NMR (300 MHz, CDCl₃) to confirm proton environments, focusing on thiophene protons (δ 6.60–7.50 ppm) and methyl/methylene groups (δ 1.55–2.96 ppm) . Mass spectrometry (LC/MS, M+H⁺) validates molecular weight, while HPLC (>95% purity) ensures purity. For crystalline derivatives, X-ray diffraction with SHELX programs (e.g., SHELXL-2018) resolves absolute configurations .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology : Test dopamine receptor binding affinity using radioligand displacement assays (e.g., D3 receptor with ³H-7-OH-DPAT). For analogs like WW-III-55 (a structural relative), intraperitoneal administration in rodent models evaluates effects on locomotor activity or cocaine self-administration . Use 20% HP-β-cyclodextrin as a vehicle for in vivo solubility .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and reactivity?

- Methodology : Apply density functional theory (DFT) with the B3LYP functional to model electron density distributions and correlate with experimental NMR shifts. Gradient expansions of kinetic-energy density (Colle-Salvetti formula) estimate correlation energies for reaction intermediates . Software like Gaussian 16 or ORCA can optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity predictions.

Q. What strategies address low yields in multi-step syntheses of thiophene-containing benzamides?

- Case Analysis : In a synthesis yielding 48% (similar to ), competing side reactions (e.g., over-oxidation) may occur. Mitigate this by:

- Using low-temperature conditions (0°C) during sensitive steps.

- Employing protective groups for thiophene rings to prevent undesired substitution.

- Optimizing chromatography gradients (e.g., normal-phase to reverse-phase) for challenging separations .

Q. How do crystallographic data resolve discrepancies in proposed molecular conformations?

- Methodology : For polymorphic forms, collect high-resolution X-ray data (Cu-Kα radiation, 100 K). Refine structures with SHELXL-2018, analyzing torsion angles between the benzamide core and thiophenyl substituents. Discrepancies between computational models and experimental data (e.g., dihedral angles >10°) may indicate steric hindrance or π-π interactions requiring force-field adjustments .

Q. What advanced techniques validate metabolic stability in pharmacokinetic studies?

- Methodology : Use microsomal incubation assays (human liver microsomes, 1 mg/mL) with LC-MS/MS quantification. For analogs with trifluoromethyl groups (enhanced stability), monitor hydroxylation or glucuronidation rates. Compare half-lives (t₁/₂) against controls to assess CYP450-mediated degradation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data across structural analogs?

- Case Study : WW-III-55 reduced cocaine self-administration in rodents, but analogs with minor substituent changes (e.g., methoxy vs. trifluoromethyl) showed no effect. Resolve contradictions by:

- Conducting dose-response curves to identify threshold concentrations.

- Performing molecular docking (AutoDock Vina) to compare binding poses at target receptors .

- Validating receptor selectivity via knockout models or siRNA silencing .

Q. Why do similar synthetic routes yield divergent purity profiles?

- Root Cause : Differences in purification protocols (e.g., normal-phase vs. reverse-phase HPLC) impact purity. For example, achieved 63% yield with normal-phase chromatography, while used silica gel (38.7% yield) due to polar byproducts. Address this by:

- Screening solvent systems (e.g., EtOAc/hexane vs. CH₂Cl₂/MeOH) for optimal resolution.

- Incorporating recrystallization (e.g., from ethanol/water) post-chromatography .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.